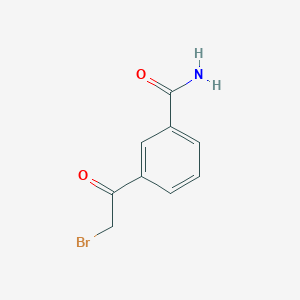
3-(Bromoacetyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromoacetyl)benzamide is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromoacetyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(Bromoacetyl)benzamide typically involves the bromination of acetylbenzamide. One common method includes the reaction of acetylbenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3-(Bromoacetyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
科学的研究の応用
3-(Bromoacetyl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bromoacetyl)benzamide involves its interaction with biological molecules. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways depend on the context of its use in biological systems.
類似化合物との比較
Similar Compounds
3-(Chloroacetyl)benzamide: Similar structure but with a chloroacetyl group instead of bromoacetyl.
3-(Fluoroacetyl)benzamide: Contains a fluoroacetyl group.
3-(Iodoacetyl)benzamide: Features an iodoacetyl group.
Uniqueness
3-(Bromoacetyl)benzamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it suitable for specific applications that other halogenated derivatives may not be as effective for.
特性
CAS番号 |
92132-77-9 |
|---|---|
分子式 |
C9H8BrNO2 |
分子量 |
242.07 g/mol |
IUPAC名 |
3-(2-bromoacetyl)benzamide |
InChI |
InChI=1S/C9H8BrNO2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2,(H2,11,13) |
InChIキー |
GKELVJRETHDKCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)N)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


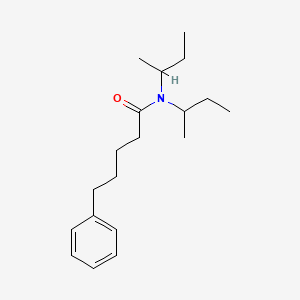
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

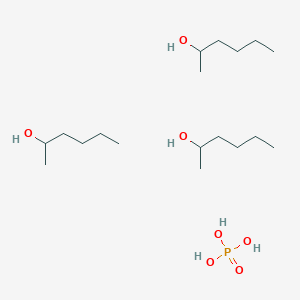
methanone](/img/structure/B14356844.png)
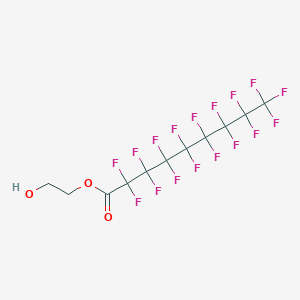
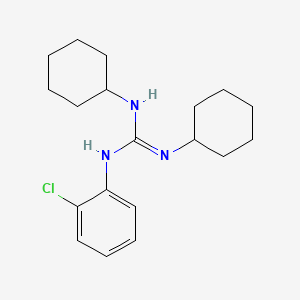
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
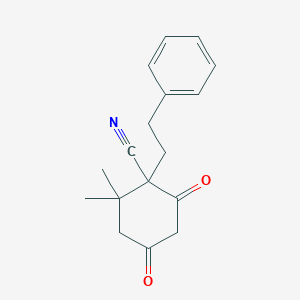
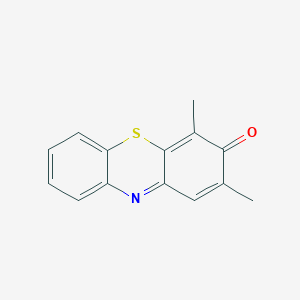
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
